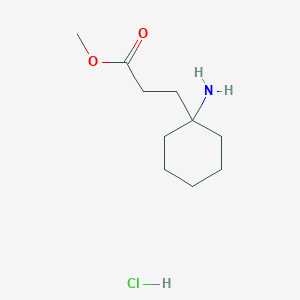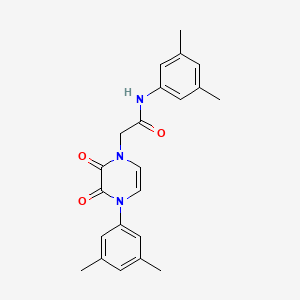
N-(3,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions and crystallization from solvent mixtures, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide . The synthesis process is confirmed through various analytical techniques such as elemental analysis, FTIR, NMR, and X-ray diffraction. These methods ensure the purity and correct structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using both experimental techniques and theoretical calculations. X-ray diffraction data provide precise geometrical parameters, which are corroborated by computational methods like HF and B3LYP calculations . The stability of these molecules is often attributed to hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential and frontier molecular orbitals, such as HOMO and LUMO, are also studied to understand the charge transfer within the molecules .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(3,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. The presence of acetamide groups and aromatic rings suggests potential sites for substitution reactions, and the amide bond could be involved in hydrolysis under certain conditions. Intermolecular hydrogen bonding is also a key feature that could influence reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the one have been extensively studied. The vibrational frequencies and corresponding assignments are determined through FT-IR and NMR spectroscopies, supported by DFT calculations . The crystal packing is often stabilized by intermolecular hydrogen bonds, which can be N-H...O or C-H...O in nature . The influence of substituents on the characteristic frequencies of the amide group is also a subject of interest, as it can affect the compound's vibrational properties . Additionally, the first hyperpolarizability of these compounds is calculated to assess their potential role in nonlinear optics .
Wissenschaftliche Forschungsanwendungen
Chloroacetamide Derivatives and Agricultural Applications
Chloroacetamide derivatives, including those with dimethylphenyl groups, have been extensively studied for their use as selective herbicides. They are known for their efficacy in controlling annual grasses and broad-leaved weeds across various crops, such as cotton, maize, and soybeans. This suggests potential agricultural applications for chloroacetamide-related compounds, including the compound , given its structural similarities to known chloroacetamides (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, indicating potential applications in designing compounds for oxidative stress mitigation. This aligns with the broader interest in developing compounds with medicinal or protective properties against oxidative damage (Chkirate et al., 2019).
Synthesis and Biological Activities
Studies on N-substituted benzyl/phenyl acetamides have explored their synthesis and evaluated their antioxidant activities. These compounds, which include dimethyl groups and pyrazolone derivatives, have been found to possess moderate to significant radical scavenging activity. This suggests potential applications in developing new therapeutic agents or dietary supplements with antioxidant properties (Ahmad et al., 2012).
Antitumor Activity and Molecular Docking
Research involving pyrimidiopyrazole derivatives has highlighted their antitumor activity against specific cancer cell lines. The process includes synthesizing the compounds and evaluating their efficacy in vitro, followed by molecular docking to understand their interaction with cancer-related proteins. This indicates the potential for compounds with similar structural features to be developed as anticancer agents, leveraging their ability to target and inhibit the growth of cancer cells (Fahim et al., 2019).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-7-15(2)10-18(9-14)23-20(26)13-24-5-6-25(22(28)21(24)27)19-11-16(3)8-17(4)12-19/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIIMMDYORDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
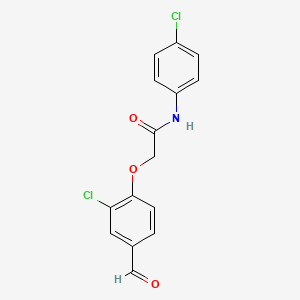
![4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine](/img/structure/B3009669.png)

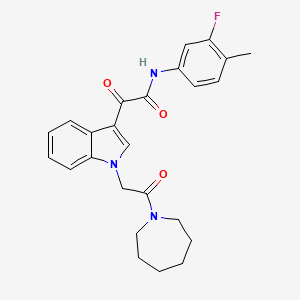
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
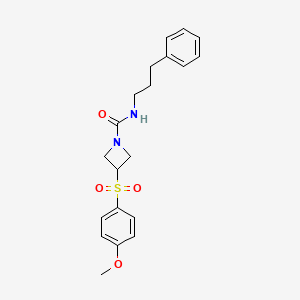
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)
![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)

